Superior Cytotoxicity of Morellic Acid vs. Gambogic Acid in Human Colon Cancer Cells
In a direct comparison against the HT-29 human colon cancer cell line, morellic acid exhibited a lower ED50 value than its close structural analog gambogic acid, indicating superior cytotoxic potency in this assay [1].
| Evidence Dimension | Cytotoxicity (ED50) |
|---|---|
| Target Compound Data | 0.36 μM |
| Comparator Or Baseline | Gambogic acid: 0.48 μM |
| Quantified Difference | Morellic acid is 25% more potent (lower ED50). |
| Conditions | HT-29 human colon cancer cell line; paclitaxel used as a positive control. |
Why This Matters
This quantifiable difference in potency is critical for researchers selecting a lead compound for colon cancer studies, as a lower ED50 may translate to lower required dosages and a wider therapeutic window.
- [1] Ren, Y., Yuan, C., Chai, H., Ding, Y., Li, X. C., & Kinghorn, A. D. (2011). Absolute configuration of (-)-gambogic acid, an antitumor agent. Journal of Natural Products, 74(3), 460-463. View Source
